Cas no 106939-26-8 (7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
![7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure](https://ja.kuujia.com/scimg/cas/106939-26-8x500.png)
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Purine-2,6-dione,7-(3-chloro-2-butenyl)-8-(diethylamino)-3,7-dihydro-3-methyl-
- 7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- AKOS024650713
- 7-[(E)-3-chlorobut-2-enyl]-8-(diethylamino)-3-methylpurine-2,6-dione
- F2477-0161
- 106939-26-8
- (E)-7-(3-chlorobut-2-en-1-yl)-8-(diethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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- インチ: InChI=1S/C14H20ClN5O2/c1-5-19(6-2)13-16-11-10(20(13)8-7-9(3)15)12(21)17-14(22)18(11)4/h7H,5-6,8H2,1-4H3,(H,17,21,22)/b9-7+
- InChIKey: WEIUXXAGQBIRSG-VQHVLOKHSA-N
- ほほえんだ: CCN(CC)C1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C
計算された属性
- せいみつぶんしりょう: 325.1308
- どういたいしつりょう: 325.1305526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 70.47
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2477-0161-5μmol |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2477-0161-1mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2477-0161-25mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2477-0161-40mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2477-0161-20μmol |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2477-0161-15mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2477-0161-5mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2477-0161-20mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2477-0161-50mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2477-0161-2mg |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
106939-26-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 |
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 106939-26-8)
7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 106939-26-8, belongs to the class of heterocyclic derivatives with a purine core. The presence of multiple functional groups, including an alkene moiety and an amine substituent, makes it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of this compound features a 7-chlorobut-2-enyl side chain attached to the purine ring at the 7-position, and a diethylamino group at the 8-position. Additionally, the presence of a 3-methyl group at the 3-position of the tetrahydropurine scaffold contributes to its distinct chemical profile. Such structural characteristics not only influence its reactivity but also its potential biological activity. The compound’s ability to interact with various biological targets has positioned it as an intriguing subject for research in drug discovery.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage the inherent properties of purine derivatives. Purines are fundamental components of nucleic acids and play crucial roles in cellular metabolism. Compounds that mimic or modulate purine pathways have shown promise in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The specific arrangement of functional groups in 7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suggests potential interactions with enzymes and receptors involved in these pathways.
One of the most compelling aspects of this compound is its structural diversity. The combination of an alkene and an amine group provides multiple sites for chemical modification and functionalization. This flexibility allows researchers to explore various derivatives with tailored properties. For instance, the (2E)-configuration of the alkene side chain may influence electronic properties and binding affinity to biological targets. Similarly, the diethylamino group can be further modified to enhance solubility or improve pharmacokinetic profiles.
Recent studies have highlighted the importance of purine-based scaffolds in developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often implicated in diseases such as cancer. The purine core of this compound shares structural similarities with adenosine triphosphate (ATP), which is a natural substrate for many kinases. This similarity suggests that 7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione could serve as a lead compound for designing selective kinase inhibitors.
The presence of a chlorobutene side chain adds another layer of complexity to this molecule. Chlorinated alkenes are known to exhibit diverse biological activities due to their ability to undergo electrophilic additions or participate in cross-coupling reactions. These reactions can be harnessed to develop novel derivatives with enhanced potency or selectivity. Moreover, the chloro substituent may influence metabolic stability and pharmacokinetic behavior.
In terms of synthetic chemistry, 7-[(2E)-3-chlorobut-2-en-1-yl]-8-(diethylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione presents an interesting challenge for organic chemists. The synthesis involves multiple steps, including the construction of the tetrahydropurine ring and the introduction of various functional groups. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in assembling intricate molecular frameworks.
The potential applications of this compound extend beyond kinase inhibition. Its structural features also make it a candidate for exploring interactions with other enzymes and receptors involved in metabolic pathways. For example, modifications to the diethylamino group could enhance interactions with adenosine receptors or modulate purinergic signaling pathways. These pathways are implicated in various physiological processes, including neurotransmission and immune responses.
From a drug development perspective, 7-[(2E)]-3-chlorobut--en--1--yl]-8-(diethylamino)--3-methyl--t--hyd--ro--1H--pur--in--e--226--dione (CAS No.--106939--26--8) offers several advantages as a lead compound. Its multifunctional nature allows for multiple points of intervention within biological pathways. Additionally, its unique structural motifs provide opportunities for designing drugs with improved pharmacological profiles compared to existing therapies.
The exploration of this compound also aligns with broader trends in medicinal chemistry towards rational drug design and structure-based drug discovery (SBDD). SBDD relies on understanding the three-dimensional structure of biological targets to design molecules that fit precisely into binding pockets. The detailed knowledge gained from computational modeling and X-ray crystallography can guide modifications to optimize potency selectivity bioavailability.
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